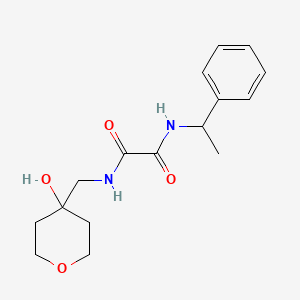

N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide, also known as HPO, is a novel compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Scientific Research Applications

- HSP90 Inhibition : Research has investigated the potential of this compound as an HSP90 inhibitor. HSP90 (heat shock protein 90) plays a crucial role in protein folding and stabilization. Inhibiting HSP90 can disrupt cancer cell survival pathways, making it a promising target for cancer therapy .

- Triazole-Based Derivatives : The compound’s 1,2,3-triazole moiety has been explored for its biological activity. Researchers have designed and synthesized 4-(1H-1,2,3-triazol-1-yl)benzamides, combining triazole and benzamide structures. These derivatives were evaluated for their HSP90 binding affinity and anti-proliferative effects against various cancer cell lines .

- Aldol Reactions : Tetrahydro-4H-thiopyran-4-one has been utilized in aldol reactions to prepare meso 1,9-diketones. These reactions involve the formation of multiple stereocenters and provide access to complex molecular architectures. The compound’s reactivity in these processes highlights its synthetic versatility .

- Isotope Labeling : Isotope-containing compounds, including this oxalamide, have been used in pharmaceutical research to study in vivo metabolic pathways. By tracking the fate of isotopically labeled molecules, researchers gain insights into drug metabolism, bioactivation, and clearance .

- Dipeptide Synthesis : Tetrahydro-4H-thiopyran-4-one has found application in the preparation of dipeptides. Its reactivity in condensation reactions contributes to the synthesis of peptide-based molecules with diverse biological activities .

- Spiroimidazolones and Tetrahydrocarbazoles : Researchers have explored the compound’s role in constructing spiroimidazolones and tetrahydrocarbazoles. These heterocyclic scaffolds are valuable in drug discovery and medicinal chemistry .

Medicinal Chemistry and Drug Development

Chemical Biology

Organic Synthesis

Metabolism Studies

Peptide Chemistry

Heterocyclic Chemistry

properties

IUPAC Name |

N-[(4-hydroxyoxan-4-yl)methyl]-N'-(1-phenylethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-12(13-5-3-2-4-6-13)18-15(20)14(19)17-11-16(21)7-9-22-10-8-16/h2-6,12,21H,7-11H2,1H3,(H,17,19)(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBKWTSHYDEQRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2(CCOCC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-amino-6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2390692.png)

![[(S)-1-Methyl-2-oxo-3-bromopropyl]carbamic acid tert-butyl ester](/img/structure/B2390696.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2390700.png)

![2-((4-acetylphenyl)amino)-3-(1H-benzo[d][1,2,3]triazol-1-yl)naphthalene-1,4-dione](/img/structure/B2390701.png)

![4,7-Dimethyl-6-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2390704.png)

![3-(3-(phenylsulfonyl)propanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2390705.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide](/img/structure/B2390706.png)

![N-[[4-benzyl-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2390709.png)